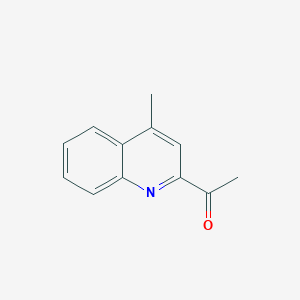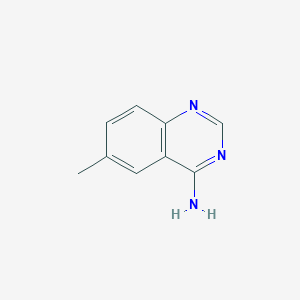
2-Chloropentanedioic acid
Overview
Description
2-chloroglutaric acid , is a chlorinated derivative of pentanedioic acid. This compound is characterized by the presence of two carboxylic acid groups and a chlorine atom on the second carbon of the pentane chain. It is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Pentanedioic Acid: One common method involves the direct halogenation of pentanedioic acid using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl₃).
Chlorination of Glutaric Acid: Another approach is the chlorination of glutaric acid using thionyl chloride (SOCl₂) under controlled conditions.
Industrial Production Methods: The industrial production of 2-chloropentanedioic acid typically involves large-scale halogenation reactions, where precise control of temperature, pressure, and reaction time is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives such as 2-chloropentanedioyl chloride.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or aldehydes.
Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH₃), can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloropentanedioyl chloride
Reduction: 2-Chloropentanol or 2-Chloropentanal
Substitution: 2-Hydroxypentanedioic acid or 2-Aminopentanedioic acid
Scientific Research Applications
2-Chloropentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound serves as a substrate in enzymatic studies and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
2-Chloropentanedioic acid is similar to other chlorinated carboxylic acids, such as 2-chloropentanoic acid and 2,2-dichloropentanoic acid. its unique structure, with two carboxylic acid groups and a chlorine atom, sets it apart in terms of reactivity and applications. The presence of the chlorine atom enhances its reactivity compared to non-chlorinated analogs, making it more versatile in chemical synthesis.
Comparison with Similar Compounds
2-Chloropentanoic acid
2,2-Dichloropentanoic acid
2-Chlorovaleric acid
Properties
IUPAC Name |
2-chloropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFNGSHVXRYBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499946 | |
| Record name | 2-Chloropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4189-03-1 | |
| Record name | 2-Chloropentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


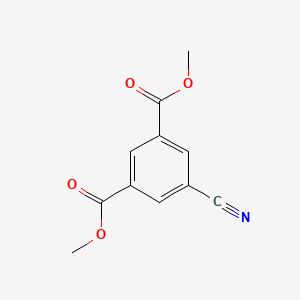
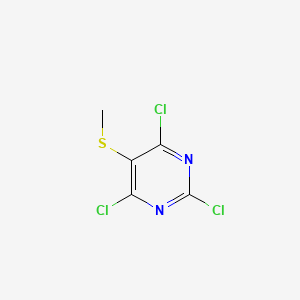

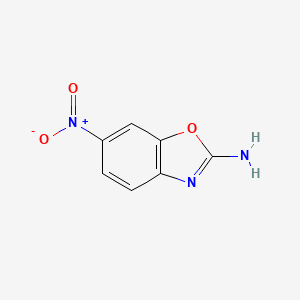


![2-(benzo[d]isoxazol-3-yl)ethanamine](/img/structure/B1601093.png)
![2-methyl-1H-[1,5]naphthyridin-4-one](/img/structure/B1601096.png)
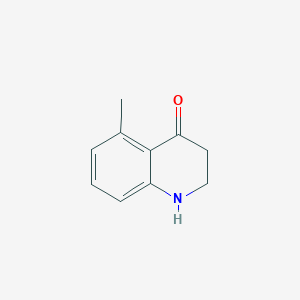
![Ethyl 2-(imidazo[1,2-a]pyrimidin-2-yl)acetate](/img/structure/B1601099.png)
